Naroparcil - 120819-70-7

Naroparcil

Catalog Number: EVT-442476
CAS Number: 120819-70-7
Molecular Formula: C19H17NO4S2
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Naroparcil is derived from 4-methylumbelliferyl β-D-xylosides, which are glycosylated compounds that have shown significant biological activity. It is classified under the broader category of xylosides, which are sugar derivatives that play crucial roles in various biological processes. Naroparcil specifically targets vascular smooth muscle cells and has been studied for its effects on intimal hyperplasia and thrombin inactivation through modification of glycosaminoglycan profiles in plasma .

Synthesis Analysis

The synthesis of Naroparcil involves multiple steps that utilize specific reagents and conditions to achieve the desired β-D-xyloside structure. One common method includes the glycosylation reaction using 2-naphthol as a donor and various promoters such as zinc oxide and zinc chloride in a toluene/acetonitrile solvent system. The reaction typically requires heating and can be optimized by adjusting temperature and time parameters to maximize yield .

Key Synthesis Steps:

  1. Initial Glycosylation: 2-naphthol is reacted with a donor like 2,3,4-tri-O-acetyl-5-thio-α-D-xylopyranosyl bromide under controlled conditions (e.g., 60 °C for several hours).
  2. Purification: The crude mixture is purified using column chromatography to isolate Naroparcil.
  3. Final Modifications: Further modifications may involve the use of methanesulfonyl chloride or other reagents to introduce specific functional groups .
Molecular Structure Analysis

Naroparcil's molecular structure can be characterized by its xyloside backbone, which consists of a xylose sugar moiety linked to a naphthyl group. The compound's structural formula includes specific functional groups that contribute to its biological activity.

Structural Data:

  • Molecular Formula: C₁₃H₁₅O₅S
  • Molecular Weight: Approximately 285.32 g/mol
  • Key Functional Groups: Hydroxyl (-OH), methyl (-CH₃), and sulfur-containing groups.

X-ray crystallography and molecular modeling studies have indicated that the structural conformation of Naroparcil can influence its interaction with biological targets .

Chemical Reactions Analysis

Naroparcil participates in various chemical reactions typical for xylosides. These include hydrolysis under acidic or basic conditions, potential oxidation reactions due to the presence of hydroxyl groups, and conjugation reactions facilitated by click chemistry techniques.

Notable Reactions:

  • Hydrolysis: In acidic environments, Naroparcil can undergo hydrolysis to release xylose and other products.
  • Click Chemistry Applications: The azide-functionalized derivatives of Naroparcil can be utilized in click chemistry for bioconjugation purposes .
Mechanism of Action

The mechanism of action of Naroparcil primarily involves the inhibition of proteoglycan synthesis in vascular smooth muscle cells. This inhibition leads to reduced cell proliferation and extracellular matrix production, which are critical factors in the development of intimal hyperplasia.

Mechanistic Insights:

  • Inhibition Pathway: By blocking the synthesis of glycosaminoglycans (GAGs), Naroparcil alters the cellular signaling pathways that promote cell growth and migration.
  • Thrombin Inactivation: Naroparcil modifies plasma GAG profiles that contribute to thrombin inactivation through interactions with heparin cofactor II .
Physical and Chemical Properties Analysis

Naroparcil exhibits several physical and chemical properties that are relevant for its application in research and potential therapeutic use.

Properties Overview:

  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under neutral pH conditions but may degrade under extreme acidic or basic environments.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range typical for xylosides.

These properties influence its behavior in biological systems and its effectiveness as a therapeutic agent .

Applications

Naroparcil has several scientific applications, particularly in vascular biology and pharmacology. Its ability to inhibit proteoglycan synthesis makes it a candidate for research aimed at understanding vascular diseases such as restenosis following angioplasty.

Key Applications:

  1. Vascular Research: Studying the effects on intimal hyperplasia and potential therapeutic strategies for vascular remodeling.
  2. Antithrombotic Studies: Investigating its role in modifying GAG profiles for thrombin inhibition.
  3. Bioconjugation Techniques: Utilization in click chemistry for developing targeted drug delivery systems or imaging agents .
Introduction

Historical Context and Discovery of Naroparcil

Naroparcil was developed as a rationally designed thioglycoside analog of 4-methylumbelliferyl β-D-xyloside, with research intensifying in the late 1980s and early 1990s. Key preclinical studies established its pharmacological profile through systematic investigation of its antithrombotic mechanisms and efficacy. The compound demonstrated significant activity in the Wessler stasis model of venous thrombosis—a standardized experimental system assessing thrombus formation in the jugular vein following thrombogenic stimuli like bovine factor Xa. These foundational studies reported compelling efficacy metrics, with naroparcil achieving 50% effective doses (ED₅₀) of 21.9 mg/kg intravenously and 36.0 mg/kg orally, establishing its proof-of-concept as an orally active agent [10].

The therapeutic rationale centered on naroparcil's distinctive antithrombotic mechanism that diverged from classical anticoagulants. Unlike heparin derivatives that primarily potentiate antithrombin III, naroparcil was observed to enhance thrombin inhibition through heparin cofactor II (HCII), an alternative pathway offering potential therapeutic advantages. This mechanistic differentiation, combined with its oral bioavailability, positioned naroparcil as a novel candidate for vascular conditions characterized by pathological thrombus formation [10].

Chemical and Structural Properties of Naroparcil

Naroparcil (Chemical Abstracts Service registry number 120819-70-7) possesses the molecular formula C₁₉H₁₇NO₄S₂ and a molar mass of 387.47 g/mol. Its chemical structure integrates a β-D-thioxyloside motif linked to an arylthiophene system, creating a hybrid architecture that confers both carbohydrate-like biological activity and metabolic stability. The presence of sulfur atoms at critical positions (notably the thioglycosidic bond and thiophene ring) enhances resistance to enzymatic glycoside hydrolysis—a common limitation of non-thiolated xylosides [2] [10].

Table 1: Fundamental Chemical Properties of Naroparcil

PropertySpecification
Systematic NameNot formally assigned in literature
Molecular FormulaC₁₉H₁₇NO₄S₂
Molecular Weight387.47 g/mol
CAS Registry Number120819-70-7
Solubility CharacteristicsSoluble in dimethyl sulfoxide (129.04 mM)
Key Functional GroupsThioglycoside, nitrile, carbonyl, thiophene

Stereochemistry critically influences naroparcil's bioactivity, with the β-configured thioglycoside linkage essential for molecular recognition. The compound's crystalline form exhibits stability under standard storage conditions (-20°C), though solutions require ultra-low temperatures (-80°C) for long-term preservation. Analytical characterization via nuclear magnetic resonance spectroscopy confirms the presence of distinct anomeric proton signals consistent with β-stereochemistry, while mass spectrometry validates the molecular ion at m/z 387 [2] [10].

Theoretical Frameworks Governing Naroparcil’s Mechanism of Action

Naroparcil's antithrombotic effects operate through two interconnected theoretical frameworks: selective thrombin pathway modulation and induction of glycosaminoglycan-like activity.

Thrombin Pathway Modulation

Naroparcil shifts thrombin inactivation toward the heparin cofactor II (HCII) pathway—a mechanism confirmed through plasma analysis from treated rabbits. Quantitative studies demonstrated 400 mg/kg oral naroparcil increased thrombin-HCII complex formation by approximately 141% while simultaneously reducing thrombin-antithrombin III (TAT) complexes. This represents a fundamental pharmacological divergence from heparin-based anticoagulants that exclusively potentiate antithrombin III. The mechanistic basis involves naroparcil-induced generation of dermatan sulfate-mimetic substances in plasma, which selectively accelerate HCII-mediated thrombin inhibition approximately 4-fold without conferring anti-factor Xa activity [10].

Proteoglycan Synthesis Interference

As a β-D-xyloside analog, naroparcil disrupts proteoglycan assembly by competing with core protein xylosylation—the initial step in glycosaminoglycan chain biosynthesis. This theoretical framework extends to vascular remodeling contexts, evidenced by studies in hypercholesterolemic rabbits with balloon-injured iliac arteries. Animals receiving 300 mg/kg naroparcil exhibited significantly reduced intimal hyperplasia (0.40 ± 0.03 mm vs. 0.61 ± 0.04 mm controls, p<0.01) and preserved luminal area (0.87 ± 0.33 mm² vs. 0.47 ± 0.18 mm², p<0.05). Paradoxically, proteoglycan immunostaining remained unchanged, suggesting alternative mechanisms like medial layer preservation (43% vs. 22% smooth muscle cell staining) may underpin its vascular effects [5].

Table 2: Key Pharmacodynamic Findings from Preclinical Naroparcil Studies

Experimental SystemDosage/RouteKey FindingsReference
Wessler venous thrombosis model100 mg/kg oralMaximal antithrombotic activity at 4-8 hours post-administration [10]
Rabbit plasma analysis400 mg/kg oral65% reduction in intrinsic thrombin generation; no effect on APTT or thrombin time [10]
Balloon-injured iliac arteries300 mg/kg daily34% reduction in intimal thickness; 85% increase in lumen area vs. controls [5]
Ex vivo thrombin incubationPlasma from treated rabbitsIncreased thrombin/HCII complexes; decreased thrombin/ATIII complexes [10]

Research Significance and Knowledge Gaps

Naroparcil's research significance centers on its dual therapeutic potential as both an antithrombotic agent and vascular remodeling modulator. Its capacity to attenuate venous thrombosis without prolonging standard coagulation parameters (activated partial thromboplastin time, thrombin time) suggests a potentially improved safety profile regarding bleeding complications—a critical limitation of current anticoagulants. Furthermore, its oral bioavailability presents a practical advantage over parenteral agents in chronic vascular conditions requiring extended pharmacotherapy [10].

Several knowledge gaps persist in naroparcil research:

  • Molecular Target Identification: Despite well-characterized downstream effects, the precise molecular target(s) initiating naroparcil's induction of dermatan sulfate-like activity remains unidentified. The biochemical pathway linking thioglycoside metabolism to glycosaminoglycan-mimetic substance generation requires elucidation [10].
  • Species-Specific Response Dynamics: Existing data derive predominantly from rabbit models. Significant gaps exist regarding naroparcil's pharmacokinetics and pharmacodynamics in primates, particularly regarding inter-species metabolic differences in glycosaminoglycan biosynthesis pathways [5] [10].
  • Temporal Response Characteristics: While venous antithrombotic activity peaks at 4-8 hours post-oral administration, the duration of biological effect and optimal dosing intervals for sustained vascular protection remain undetermined [10].
  • Structure-Activity Relationships: The contribution of specific structural elements (anomeric configuration, thiophene substitution pattern, aglycone modifications) to biological activity is incompletely characterized, impeding rational drug optimization [10].
  • Vascular Remodeling Mechanisms: The paradoxical dissociation between naroparcil's inhibition of proteoglycan synthesis and its lack of effect on histochemical proteoglycan staining in injured arteries represents a fundamental mechanistic discrepancy requiring resolution [5].

The transition of naroparcil from preclinical investigation to clinical evaluation remains unrealized despite promising experimental profiles. Future research addressing these knowledge gaps could potentially revitalize interest in this mechanistically distinctive compound, particularly for vascular conditions where conventional antithrombotics exhibit limitations.

Properties

CAS Number

120819-70-7

Product Name

Naroparcil

IUPAC Name

4-[4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzoyl]benzonitrile

Molecular Formula

C19H17NO4S2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C19H17NO4S2/c20-9-11-1-3-12(4-2-11)16(22)13-5-7-14(8-6-13)26-19-18(24)17(23)15(21)10-25-19/h1-8,15,17-19,21,23-24H,10H2/t15-,17+,18-,19+/m1/s1

InChI Key

IMAFEPKOGMHYNH-LULLPPNCSA-N

SMILES

C1C(C(C(C(S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O

Synonyms

(4-(4-cyanobenzoyl)phenyl)-1,5-dithio-beta-D-xylopyranoside
naroparcil

Canonical SMILES

C1C(C(C(C(S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.